molecular formula C11H12O4 B12398508 Monopropyl Phthalate-d4

Monopropyl Phthalate-d4

Cat. No.: B12398508
M. Wt: 212.23 g/mol
InChI Key: NFOQRIXSEYVCJP-LNFUJOGGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Monopropyl Phthalate-d4 is synthesized through the esterification of phthalic anhydride with propanol in the presence of a deuterium source. The reaction typically involves heating the reactants under reflux conditions with an acid catalyst to facilitate the esterification process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product. This process may involve multiple steps of purification and verification to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Monopropyl Phthalate-d4 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phthalate derivatives, such as phthalic acid, phthalic anhydride, and substituted phthalates .

Mechanism of Action

Monopropyl Phthalate-d4 exerts its effects primarily through its interaction with nuclear receptors and other cellular targets. As an endocrine-disrupting chemical, it can interfere with hormone synthesis, transport, and metabolism. This disruption can lead to alterations in the development and function of hormone-dependent structures within the nervous and reproductive systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Monopropyl Phthalate-d4 is unique due to its deuterated nature, which makes it particularly valuable in research applications requiring isotopic labeling. This characteristic allows for more precise analytical measurements and studies on the metabolic fate of phthalates in biological systems .

Properties

Molecular Formula

C11H12O4

Molecular Weight

212.23 g/mol

IUPAC Name

2,3,4,5-tetradeuterio-6-propoxycarbonylbenzoic acid

InChI

InChI=1S/C11H12O4/c1-2-7-15-11(14)9-6-4-3-5-8(9)10(12)13/h3-6H,2,7H2,1H3,(H,12,13)/i3D,4D,5D,6D

InChI Key

NFOQRIXSEYVCJP-LNFUJOGGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCC)[2H])[2H]

Canonical SMILES

CCCOC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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